N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide
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Overview
Description
N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]acetamide
- N-[3,5-dimethyl-1-(1-oxopropyl)-4-pyrazolyl]butanamide
Uniqueness
N-(3,5-Dimethyl-1-propionyl-1H-pyrazol-4-yl)-propionamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propanoylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H17N3O2/c1-5-9(15)12-11-7(3)13-14(8(11)4)10(16)6-2/h5-6H2,1-4H3,(H,12,15) |
InChI Key |
NFAOTCNRWDCIRV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(N(N=C1C)C(=O)CC)C |
Canonical SMILES |
CCC(=O)NC1=C(N(N=C1C)C(=O)CC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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